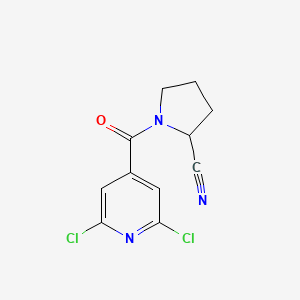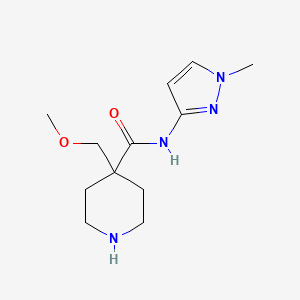![molecular formula C14H19N3O2 B6635703 N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mécanisme D'action
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide is a reversible inhibitor of EGFR TK activity, which selectively targets the mutated form of EGFR, including the T790M mutation. N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide binds to the ATP-binding pocket of EGFR, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation, leading to the inhibition of tumor growth and metastasis. In addition, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to have minimal effects on normal cells and tissues, suggesting its potential as a targeted therapy for NSCLC patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity against EGFR T790M mutation, its reversible binding to EGFR, and its minimal effects on normal cells and tissues. However, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide also has limitations, including its potential for off-target effects and the development of resistance in some NSCLC patients.
Orientations Futures
Several future directions for the development and application of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide have been proposed, including the investigation of its combination with other targeted therapies or immunotherapies, the exploration of its potential in other types of cancer, and the development of biomarkers to predict its efficacy and resistance. In addition, the optimization of the synthesis method and the improvement of its pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide.
Méthodes De Synthèse
The synthesis of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide involves several steps, including the reaction of 8-bromo-5-azaspiro[3.5]nonane with 2-methyl-2-(pyridin-4-yl)propanoic acid, followed by the reduction of the resulting intermediate and the subsequent coupling with 4-chloro-6,7-dimethoxyquinazoline. The final product is obtained through several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In preclinical studies, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has shown potent and selective activity against EGFR T790M mutation, with minimal activity against wild-type EGFR or other kinases. In clinical trials, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has demonstrated significant efficacy and tolerability in NSCLC patients with EGFR T790M mutation, including those who have developed resistance to first-generation EGFR TKIs.
Propriétés
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-12-8-10(2-6-15-12)13(19)17-11-3-7-16-14(9-11)4-1-5-14/h2,6,8,11,16H,1,3-5,7,9H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJSBCADXFDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)NC(=O)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6635630.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)


![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)
![(2-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B6635685.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)

